molecular formula C15H19N3O B2419959 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide CAS No. 21144-98-9

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide

Cat. No.: B2419959
CAS No.: 21144-98-9
M. Wt: 257.337
InChI Key: CFARVGLMPWKWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFARVGLMPWKWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21144-98-9
Record name 3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide is a compound derived from carbazole, a well-known heterocyclic structure recognized for its diverse biological activities. This article explores the biological activity of this specific hydrazide derivative, discussing its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C15H19N3O
  • Molecular Weight : 257.337 g/mol
  • CAS Number : 21144-98-9

Biological Activities

Research indicates that derivatives of carbazole, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that carbazole derivatives possess significant antimicrobial properties. For instance, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.1 to 24.0 mm at concentrations of 50 µg/mL .
  • Antitumor Activity :
    • Compounds related to carbazole have been evaluated for their antiproliferative effects on cancer cell lines. Specific derivatives have shown IC50 values in the nanomolar range against ovarian and prostate carcinoma cell lines . The structural modifications at the N-position of carbazole are critical for enhancing antitumor activity.
  • Neuroprotective Effects :
    • Certain carbazole derivatives exhibit neuroprotective properties, particularly against oxidative stress-induced neuronal injury. For example, compounds with bulky substituents at the N-position showed significant neuroprotective activity at concentrations as low as 3 µM .
  • Anti-inflammatory and Antioxidative Properties :
    • The antioxidative capacity of carbazole derivatives contributes to their anti-inflammatory effects. These compounds can scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating neurodegenerative diseases .

Case Studies

Several studies provide insights into the biological activities of carbazole derivatives:

  • Study on Antimicrobial Activity :
    A series of N-substituted carbazoles were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that specific modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    Research conducted by Sharma et al. highlighted that certain N-substituted carbazoles exhibited potent inhibitory effects on cancer cell proliferation, particularly in ovarian and prostate cancer models . The study emphasized the importance of structural variations in enhancing therapeutic potential.

Data Table: Biological Activities of Carbazole Derivatives

Activity TypeCompound TypeTarget Organism/Cell LineIC50 / Zone of Inhibition
AntimicrobialN-substituted CarbazolesS. aureus, E. coli11.1–24.0 mm (50 µg/mL)
AntitumorN-substituted PyrrolocarbazolesOvarian Carcinoma (PA1)46–75 nM
Prostate Carcinoma (PC3)8–20 µM
NeuroprotectiveVarious Carbazole DerivativesHT22 Neuronal CellsEffective at 3 µM
Anti-inflammatoryCarbazole DerivativesVariousNot quantified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.